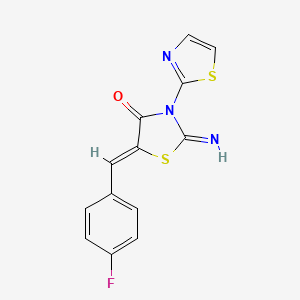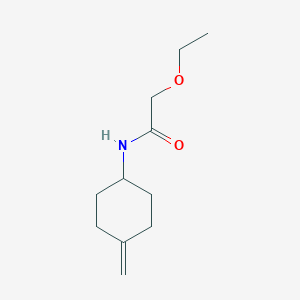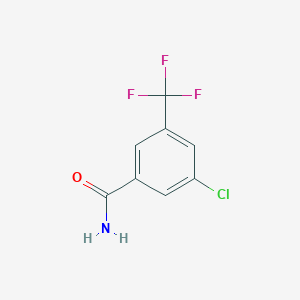
3-氯-5-(三氟甲基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-5-(trifluoromethyl)benzamide is an organic compound with the molecular formula C8H5ClF3NO It is characterized by the presence of a chloro group and a trifluoromethyl group attached to a benzamide core
科学研究应用
3-Chloro-5-(trifluoromethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and pharmacological properties.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.
作用机制
Target of Action
It’s known that similar compounds interact with various receptors and proteins, contributing to their biological activity .
Mode of Action
It’s thought to act by affecting spectrin-like proteins in the cytoskeleton of certain organisms . These proteins play a crucial role in maintaining cell shape and structure, and any interaction with them can lead to significant changes in cellular function.
Biochemical Pathways
It’s known that similar compounds can influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 3-Chloro-5-(trifluoromethyl)benzamide may interact with multiple biochemical pathways, leading to diverse downstream effects.
Result of Action
Based on its proposed interaction with spectrin-like proteins, it can be inferred that the compound may induce changes in cell shape and structure, potentially affecting cellular function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Chloro-5-(trifluoromethyl)benzamide. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
生化分析
Biochemical Properties
It is known that molecules with a -CF3 group, like 3-Chloro-5-(trifluoromethyl)benzamide, can exhibit improved drug potency toward certain enzymes by key hydrogen bonding interactions with the protein .
Cellular Effects
The specific cellular effects of 3-Chloro-5-(trifluoromethyl)benzamide are not well-documented. Compounds with similar structures have been shown to affect various cellular processes. For instance, fluopicolide, a compound with a similar trifluoromethyl group, is thought to act by affecting spectrin-like proteins in the cytoskeleton of certain organisms .
Molecular Mechanism
It is speculated that it may interact with biomolecules through binding interactions, potentially leading to enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(trifluoromethyl)benzamide typically involves the reaction of 3-chloro-5-(trifluoromethyl)benzoic acid with ammonia or an amine under suitable conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of 3-Chloro-5-(trifluoromethyl)benzamide may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to enhance the efficiency of the production process.
化学反应分析
Types of Reactions
3-Chloro-5-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the amide group can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride, potassium tert-butoxide, or lithium diisopropylamide (LDA) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate, chromium trioxide, or hydrogen peroxide are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution Reactions: Formation of substituted benzamides.
Oxidation Reactions: Formation of carboxylic acids or other oxidized derivatives.
Reduction Reactions: Formation of amines or other reduced products.
相似化合物的比较
3-Chloro-5-(trifluoromethyl)benzamide can be compared with other similar compounds such as:
3-Chloro-5-(trifluoromethyl)benzoic acid: Similar structure but with a carboxylic acid group instead of an amide group.
3-Chloro-5-(trifluoromethyl)aniline: Similar structure but with an amino group instead of an amide group.
3-Chloro-5-(trifluoromethyl)benzyl alcohol: Similar structure but with a hydroxyl group instead of an amide group.
The uniqueness of 3-Chloro-5-(trifluoromethyl)benzamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
3-chloro-5-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO/c9-6-2-4(7(13)14)1-5(3-6)8(10,11)12/h1-3H,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXEFCZMQUOHYBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
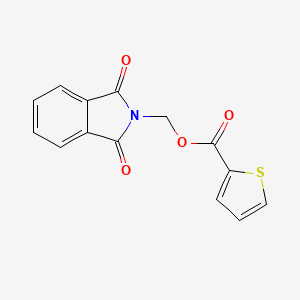
![2-[(3-chlorophenyl)amino]-5h-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B2511846.png)
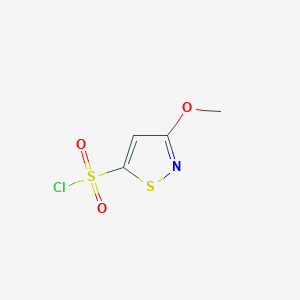
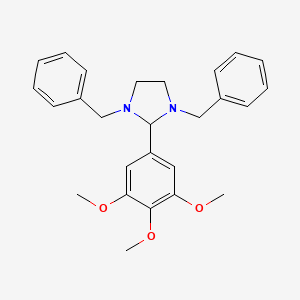
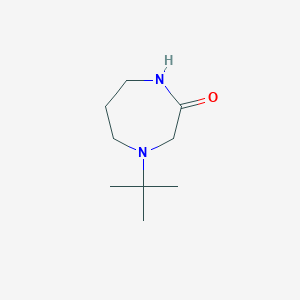
![7-chloro-2-[4-(4-fluorobenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole](/img/structure/B2511856.png)
![13-chloro-5-(3,5-dimethyl-1H-pyrazole-4-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2511857.png)
![6-butyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2511858.png)
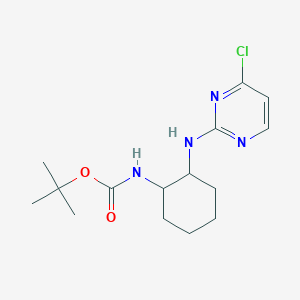
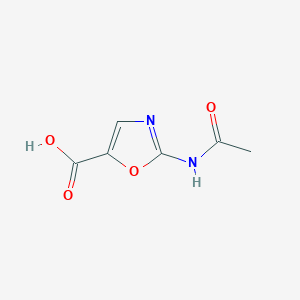
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acrylamide](/img/structure/B2511863.png)
![Tert-butyl 3-[(dimethylcarbamoyl)amino]-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2511864.png)
